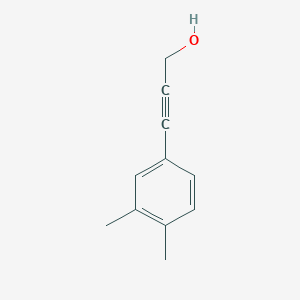
3-(3,4-Dimethyl-phenyl)-prop-2-yn-1-ol, 97%
Overview
Description
3-(3,4-Dimethyl-phenyl)-prop-2-yn-1-ol, 97%, is an organic compound that is widely used in the fields of chemistry and biochemistry. In
Mechanism of Action
3-(3,4-Dimethyl-phenyl)-prop-2-yn-1-ol, 97%, acts as a nucleophile in the formation of a variety of organic compounds. The nucleophilic attack of the compound on a substrate results in the formation of a new bond and the release of a leaving group. This reaction is known as a nucleophilic substitution reaction.
Biochemical and Physiological Effects
3-(3,4-Dimethyl-phenyl)-prop-2-yn-1-ol, 97%, is not known to have any significant biochemical or physiological effects.
Advantages and Limitations for Lab Experiments
3-(3,4-Dimethyl-phenyl)-prop-2-yn-1-ol, 97%, is a versatile reagent that can be used in a variety of laboratory experiments. It is relatively easy to obtain and is relatively stable under normal laboratory conditions. It is also relatively non-toxic and non-irritating. However, it is relatively expensive and can be difficult to obtain in large quantities.
Future Directions
The future directions for 3-(3,4-Dimethyl-phenyl)-prop-2-yn-1-ol, 97%, include further research into its use as a reagent in the synthesis of a variety of organic compounds, its use as a catalyst in the synthesis of a variety of organic compounds, and its use as a reactant in the synthesis of a variety of organic compounds. Additionally, further research is needed to explore the potential applications of the compound in the fields of medicine and biotechnology. Finally, research should be conducted to explore the potential toxicity and other safety issues associated with the compound.
Scientific Research Applications
3-(3,4-Dimethyl-phenyl)-prop-2-yn-1-ol, 97%, is used in a variety of scientific research applications. It is used as a reagent in the synthesis of a variety of organic compounds, such as 2-aryl-3-methyl-1,3-dioxanes, 2-aryl-3-methyl-1,3-dioxanes and 2-aryl-3-methyl-1,3-dioxolanes. It is also used as a catalyst in the synthesis of a variety of organic compounds, such as 2-aryl-3-methyl-1,3-dioxolanes and 2-aryl-3-methyl-1,3-dioxanes. Additionally, it is used as a reactant in the synthesis of a variety of organic compounds, such as 2-aryl-3-methyl-1,3-dioxolanes and 2-aryl-3-methyl-1,3-dioxanes.
properties
IUPAC Name |
3-(3,4-dimethylphenyl)prop-2-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-9-5-6-11(4-3-7-12)8-10(9)2/h5-6,8,12H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLGLWDGIFAPEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#CCO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethylphenyl)prop-2-yn-1-ol | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



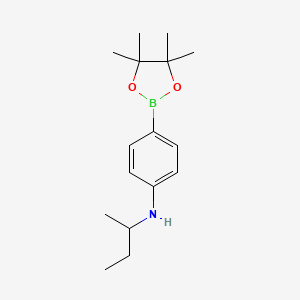
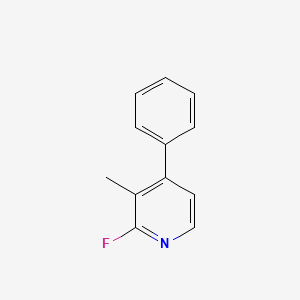
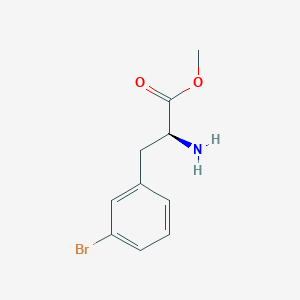

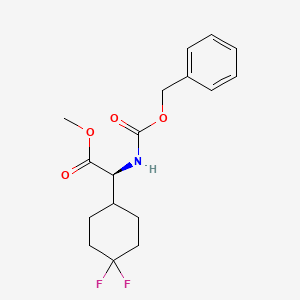
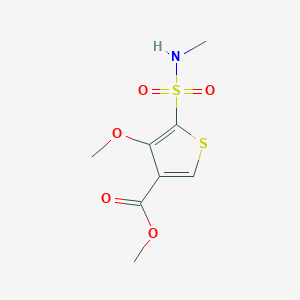
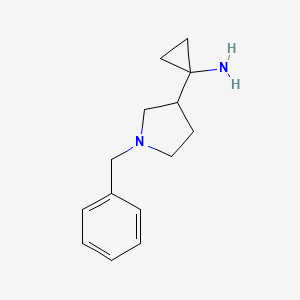

![4-Chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B6322625.png)


![6-Chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B6322653.png)